

The Role of N4-Acetylcytosine in Epigenetic Regulation: A Technical Guide

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Compound of Interest

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Executive Summary

N4-acetylcytosine (ac4C) is a highly conserved and dynamic epigenetic modification of RNA that plays a critical role in the post-transcriptional regulation of gene expression. This modification, catalyzed by the sole known "writer" enzyme N-acetyltransferase 10 (NAT10), influences mRNA stability and translation efficiency, thereby impacting a wide array of cellular processes.[1][2][3] Dysregulation of ac4C levels has been increasingly implicated in the pathogenesis of numerous diseases, most notably cancer, making NAT10 a compelling target for novel therapeutic interventions. This technical guide provides an in-depth overview of the core aspects of ac4C, including its molecular functions, the methodologies for its detection and analysis, and its involvement in key signaling pathways.

Introduction to N4-Acetylcytosine (ac4C)

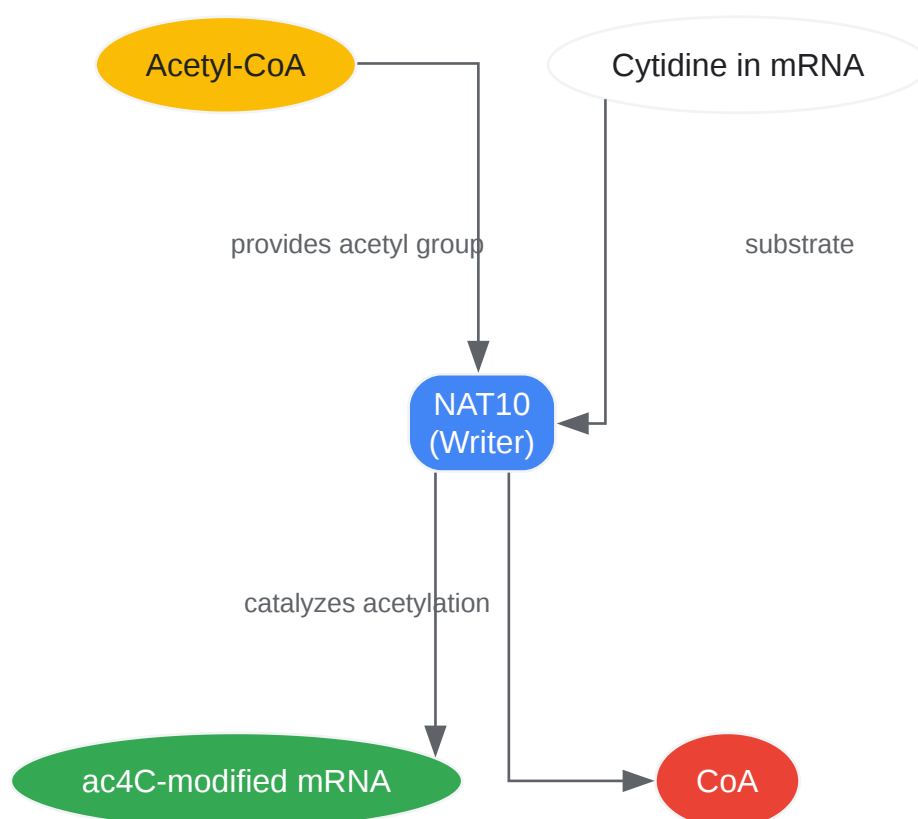
First identified in the 1970s in stable RNAs such as tRNA and rRNA, N4-acetylcytidine (ac4C) has more recently been discovered as a widespread modification in messenger RNA (mRNA) in eukaryotes.[3] Unlike the more extensively studied N6-methyladenosine (m6A), ac4C is an acetylation event, the addition of an acetyl group to the N4 position of cytidine. This seemingly subtle modification has profound effects on RNA metabolism. The enzymatic machinery for ac4C is currently understood to be simpler than that for other RNA modifications, with NAT10 being the only identified enzyme responsible for its deposition.[1] To date, no specific "eraser"

or "reader" proteins for ac4C have been definitively characterized, suggesting a unique regulatory mechanism.

The Molecular Machinery of ac4C Modification

The key player in the ac4C landscape is N-acetyltransferase 10 (NAT10). NAT10 is a highly conserved enzyme that utilizes acetyl-CoA as a donor to catalyze the transfer of an acetyl group to cytidine residues within RNA. Its activity is not limited to mRNA; NAT10 also modifies tRNA and rRNA, where ac4C contributes to their stability and proper function. In the context of mRNA, NAT10-mediated acetylation is a crucial step in post-transcriptional gene regulation.

The workflow for NAT10-mediated ac4C modification can be visualized as a straightforward enzymatic process:



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Figure 1: Catalytic action of NAT10 in ac4C formation.

Functional Consequences of ac4C Modification

The presence of ac4C on an mRNA molecule significantly impacts its fate and function within the cell. The primary consequences are enhanced mRNA stability and increased translation efficiency.

- **mRNA Stability:** ac4C modification protects mRNA from degradation, thereby increasing its half-life. This stabilization is thought to occur through the alteration of local RNA structure, making it less susceptible to ribonucleases.
- **Translation Efficiency:** By promoting the recruitment of ribosomes and facilitating the decoding process, ac4C can significantly boost the rate of protein synthesis from a target mRNA. This effect is particularly pronounced when ac4C is located within the coding sequence (CDS).

These molecular effects translate into the regulation of a multitude of cellular processes, including cell proliferation, differentiation, and stress responses.

Data Presentation: Quantitative Effects of ac4C

The following tables summarize quantitative data from studies investigating the impact of NAT10 and ac4C on gene expression.

Table 1: Differential Gene Expression upon NAT10 Knockdown in Human Embryonic Stem Cells (hESCs)

Gene Set	Number of Genes	Regulation Direction	Fold Change Cutoff	Adjusted P-value
Differentially Expressed Genes	1872	Up-regulated	> 1.5	< 0.05
Differentially Expressed Genes	1538	Down-regulated	> 1.5	< 0.05

Table 2: Differential Protein Expression upon NAT10 Knockdown in hESCs

Protein Set	Number of Proteins	Regulation Direction	Fold Change Cutoff	P-value
Differentially Expressed Proteins	519	Up-regulated	> 1.2	< 0.05
Differentially Expressed Proteins	541	Down-regulated	> 1.2	< 0.05

Table 3: Effect of NAT10 Knockdown on ac4C-Modified Transcripts in Mouse Oocytes

Transcript Category	Number of Genes	Regulation upon NAT10 KD
Differentially Expressed Genes (DEGs)	280	-
Upregulated DEGs	99	-
Downregulated DEGs	181	-
DEGs with Potential ac4C Sites	18	-
Downregulated DEGs with ac4C Sites	17	-

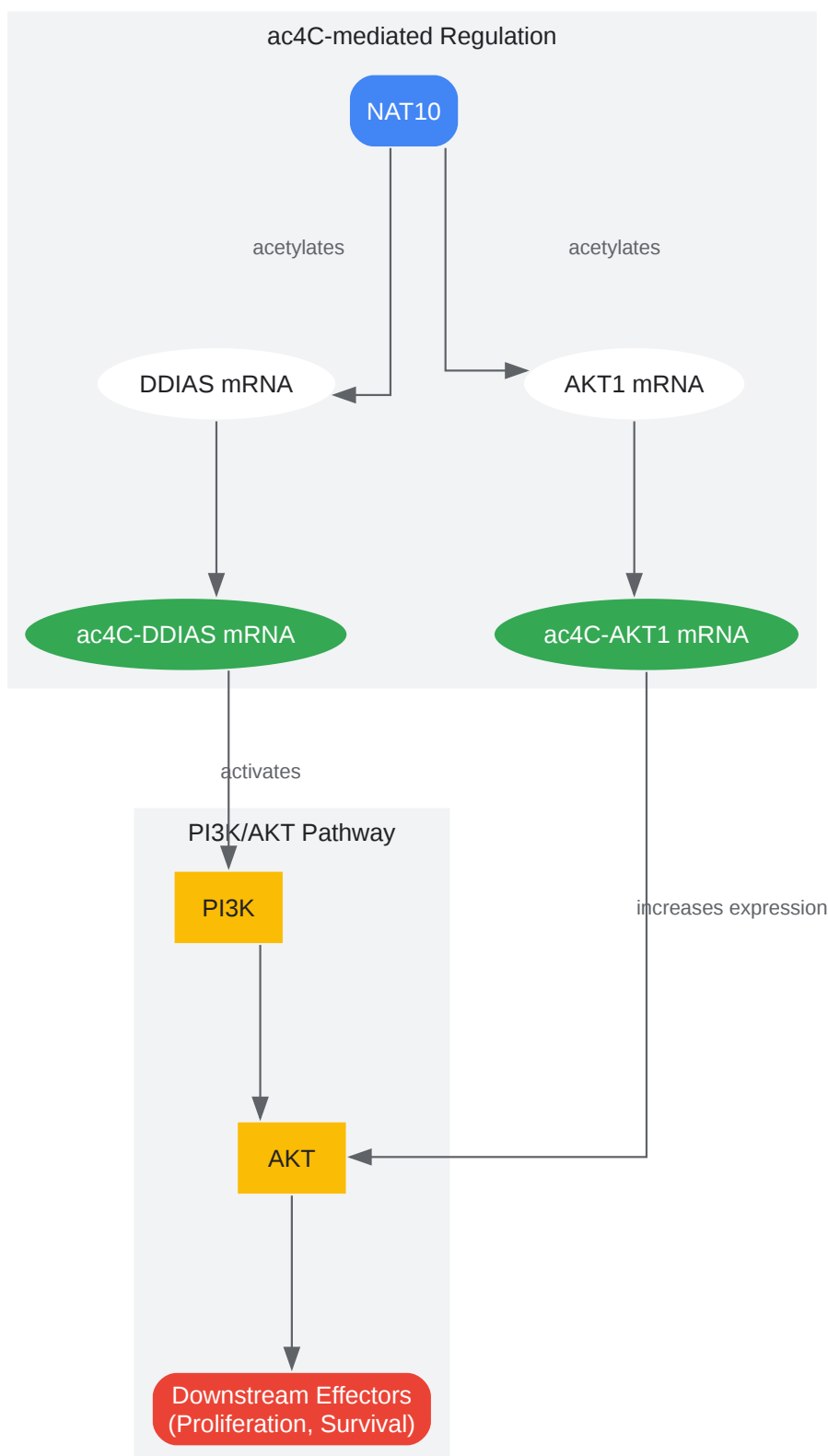
Signaling Pathways Regulated by ac4C

ac4C modification, through the action of NAT10, has been shown to be a critical regulator of key signaling pathways implicated in cancer and other diseases.

The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival. Several studies have demonstrated that NAT10 can activate this pathway by enhancing the stability and translation of key components. For instance, in hepatocellular carcinoma, NAT10-mediated

ac4C modification of DDIAS mRNA leads to its upregulation, which in turn activates the PI3K/AKT pathway. Similarly, in bladder cancer, NAT10 promotes the expression of AKT1 through ac4C modification.

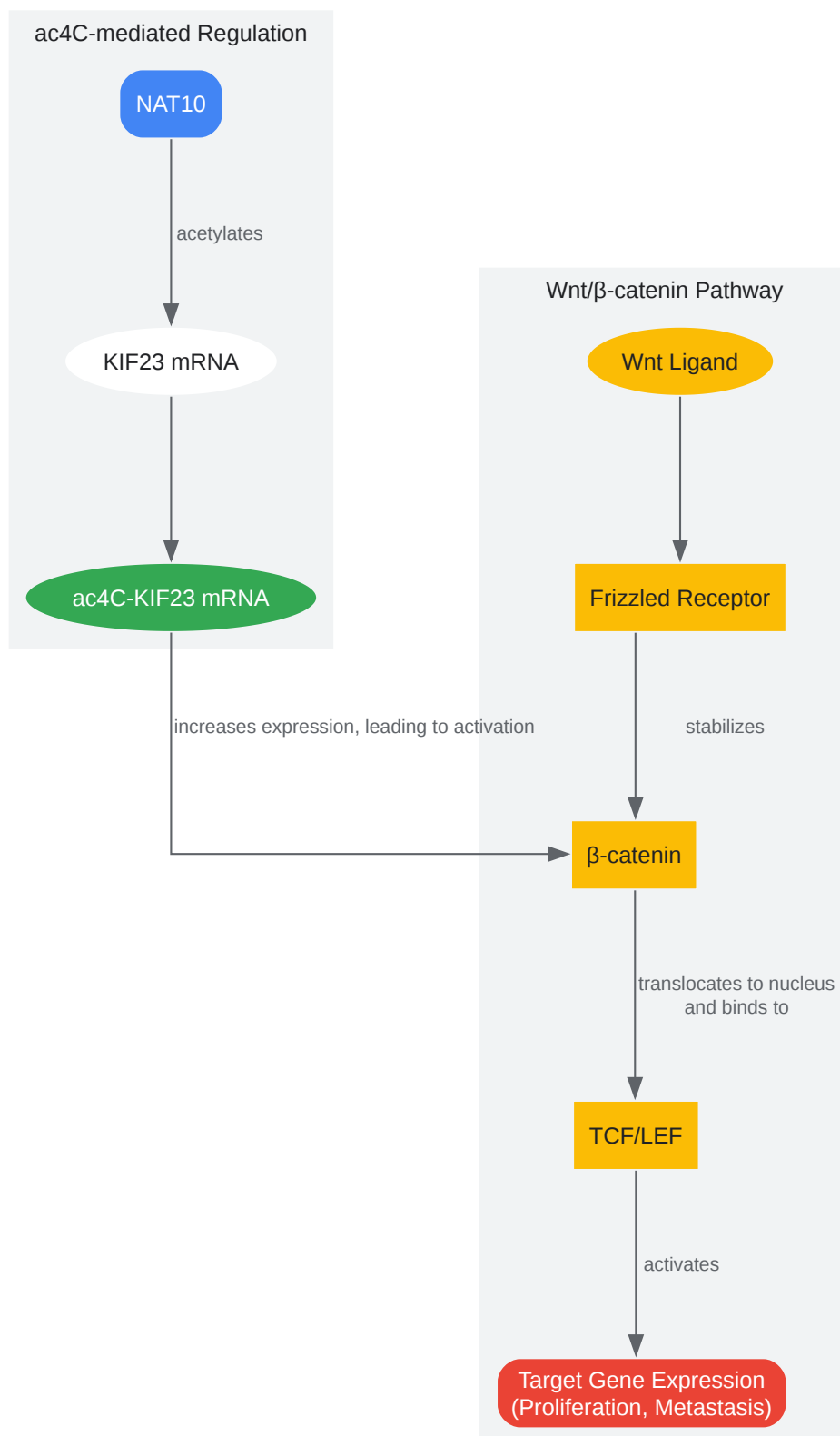


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Figure 2: NAT10-mediated activation of the PI3K/AKT pathway.

The Wnt/ β -catenin Signaling Pathway

The Wnt/ β -catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. In colorectal cancer, NAT10 has been shown to promote the stability of KIF23 mRNA through ac4C modification. Elevated KIF23 levels then lead to the activation of the Wnt/ β -catenin signaling cascade, promoting cancer progression.



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Figure 3: NAT10-mediated activation of the Wnt/β-catenin pathway.

Experimental Protocols for ac4C Analysis

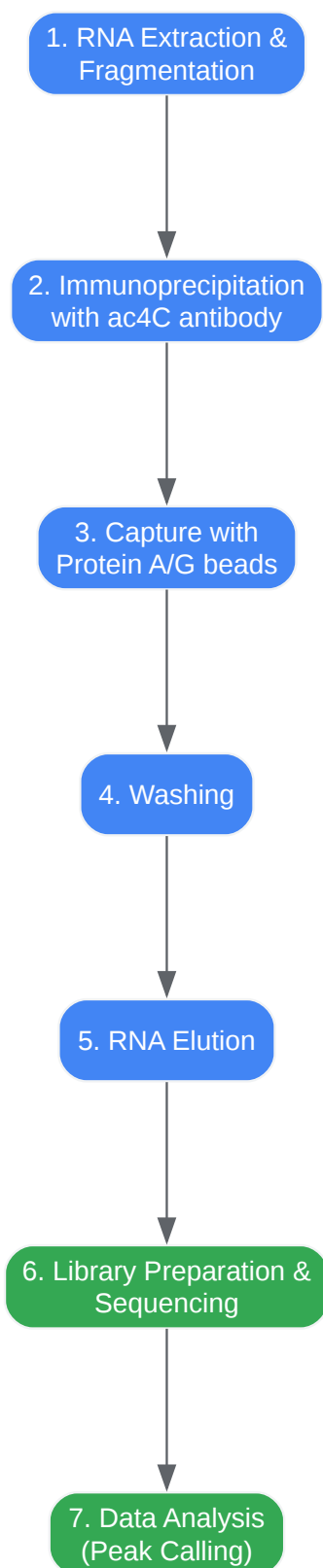
Several key techniques have been developed to detect and map ac4C across the transcriptome.

Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

acRIP-seq is an antibody-based method for transcriptome-wide mapping of ac4C.

Detailed Methodology:

- **RNA Extraction and Fragmentation:** Total RNA is extracted from cells or tissues and fragmented into smaller pieces (typically ~100-200 nucleotides).
- **Immunoprecipitation:** The fragmented RNA is incubated with an antibody specific to ac4C.
- **Complex Capture:** Protein A/G magnetic beads are used to capture the antibody-RNA complexes.
- **Washing:** The beads are washed to remove non-specifically bound RNA.
- **RNA Elution:** The ac4C-containing RNA fragments are eluted from the antibody-bead complexes.
- **Library Preparation and Sequencing:** The enriched RNA fragments are used to construct a cDNA library, which is then sequenced using a high-throughput sequencing platform.
- **Data Analysis:** Sequencing reads are aligned to a reference genome, and peak-calling algorithms are used to identify regions enriched for ac4C.



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Figure 4: Experimental workflow for acRIP-seq.

Reduction and Sequencing (RedaC:T-seq)

RedaC:T-seq is a chemical-based method that allows for the base-resolution mapping of ac4C.

Detailed Methodology:

- **RNA Isolation and Ribosomal RNA Depletion:** Total RNA is isolated, and ribosomal RNA is depleted to enrich for mRNA.
- **Sodium Borohydride (NaBH₄) Treatment:** The RNA is treated with NaBH₄, which reduces ac4C to tetrahydro-N4-acetylcytidine. This chemical modification does not affect unmodified cytidine.
- **Reverse Transcription:** During reverse transcription, the reduced ac4C is misread by reverse transcriptase as a uridine (U), leading to the incorporation of an adenosine (A) in the complementary DNA (cDNA) strand.
- **Library Preparation and Sequencing:** A sequencing library is prepared from the cDNA and sequenced.
- **Data Analysis:** The sequencing data is analyzed for C-to-T transitions at specific cytidine positions, which correspond to the original locations of ac4C.

N4-acetylcytidine Sequencing (ac4C-seq)

ac4C-seq is another chemical-based method for quantitative, single-nucleotide resolution mapping of ac4C.

Detailed Methodology:

- **RNA Treatment:** RNA is treated with sodium cyanoborohydride (NaCNBH₃) under acidic conditions, which also reduces ac4C to a form that is misread during reverse transcription.
- **Reverse Transcription and Library Preparation:** Similar to RedaC:T-seq, reverse transcription leads to a C-to-T mutation in the sequencing reads at the site of ac4C.
- **Data Analysis:** The frequency of C-to-T transitions at each cytidine residue is quantified to determine the stoichiometry of ac4C at that site.

Conclusion and Future Directions

N4-acetylcytosine is emerging as a critical player in the epitranscriptomic regulation of gene expression. The development of sophisticated detection methods has enabled a deeper understanding of its roles in health and disease. The central role of NAT10 as the sole writer of ac4C makes it an attractive therapeutic target, particularly in oncology. Future research will likely focus on the identification of ac4C "readers" and "erasers," which would add another layer of regulatory complexity. Furthermore, the development of more sensitive and quantitative methods for ac4C detection will be crucial for elucidating its precise functions in different cellular contexts and for advancing the development of targeted therapies.

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